Ethyl Benzofuran-3-Carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Ethyl Benzofuran-3-Carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethyl benzofuran-3-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the benzofuran scaffold, a privileged structure in drug discovery, this molecule serves as a versatile building block for the synthesis of more complex and biologically active compounds.[1] The benzofuran moiety is a common feature in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This in-depth technical guide provides a comprehensive overview of Ethyl benzofuran-3-carboxylate, encompassing its chemical and physical properties, detailed synthesis methodologies, and its applications in drug development, supported by scientific literature.
Part 1: Core Properties of Ethyl Benzofuran-3-Carboxylate
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Ethyl benzofuran-3-carboxylate is a liquid at room temperature with a distinct set of characteristics that are crucial for its handling, storage, and use in chemical reactions.
Identifier and Molecular Profile
The unique identifier for Ethyl benzofuran-3-carboxylate is its CAS (Chemical Abstracts Service) number, which is 194278-43-8 .[4]
Table 1: Physicochemical Properties of Ethyl Benzofuran-3-Carboxylate
| Property | Value | Source(s) |
| CAS Number | 194278-43-8 | [4] |
| Molecular Formula | C₁₁H₁₀O₃ | [4] |
| Molecular Weight | 190.20 g/mol | [4] |
| Physical Form | Liquid | |
| Density | 1.150 g/mL at 25 °C | |
| Refractive Index | n20/D 1.540 | |
| Storage Temperature | 2-8°C | [4] |
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl benzofuran-3-carboxylate is classified with the following hazards:
-
Eye Irritation (Category 2)
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Skin Irritation (Category 2)
Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Part 2: Synthesis of Ethyl Benzofuran-3-Carboxylate
The synthesis of Ethyl benzofuran-3-carboxylate can be achieved through several routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction.
Method 1: One-Pot Synthesis from Salicylaldehydes and Ethyl Diazoacetate
A highly efficient and convenient one-pot procedure for the synthesis of 3-ethoxycarbonylbenzofurans has been developed, offering excellent yields from commercially available starting materials.[5] This method avoids the often complex and costly procedures associated with traditional 3-substituted benzofuran syntheses.[5]
Reaction Scheme:
Caption: One-pot synthesis of Ethyl benzofuran-3-carboxylate.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the desired salicylaldehyde in a suitable solvent such as dichloromethane.
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Catalyst Addition: Add a catalytic amount of tetrafluoroboric acid etherate (HBF₄·OEt₂) to the solution.
-
Addition of Ethyl Diazoacetate: Slowly add ethyl diazoacetate to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Formation of Hemiacetal: The reaction initially forms a hemiacetetal intermediate.
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Dehydration: Upon completion of the initial reaction, a dehydrating agent, such as concentrated sulfuric acid, is added to facilitate the cyclization and formation of the benzofuran ring.
-
Work-up and Purification: The reaction mixture is then worked up using standard procedures, including extraction and washing. The crude product is purified by column chromatography to yield the pure Ethyl benzofuran-3-carboxylate.
Causality of Experimental Choices:
-
HBF₄·OEt₂ as a Catalyst: This Brønsted acid is effective in promoting the reaction between the aldehyde and the diazo compound to form the intermediate.
-
One-Pot Procedure: This approach is advantageous as it reduces the number of synthetic steps, minimizes waste, and improves overall efficiency.
-
Sulfuric Acid for Dehydration: A strong acid is necessary to efficiently remove a molecule of water from the hemiacetal intermediate, leading to the formation of the stable aromatic furan ring.
Method 2: Palladium-Catalyzed Intramolecular Heck Coupling
An alternative approach involves a palladium-catalyzed intramolecular Heck coupling reaction.[6] This method is part of a two-step procedure and is particularly useful for constructing the benzofuran ring system.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of Ethyl benzofuran-3-carboxylate.
Experimental Protocol:
-
Step 1: Michael Addition: 2-bromophenol is reacted with ethyl propiolate in the presence of a base like trimethylamine to form 3-(2-bromophenoxy)acrylic acid ethyl ester.
-
Step 2: Intramolecular Heck Coupling: The resulting ester undergoes a palladium-catalyzed intramolecular Heck coupling reaction to yield Ethyl benzofuran-3-carboxylate.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly effective in facilitating carbon-carbon bond formation through the Heck reaction, enabling the cyclization to form the furan ring.
-
Two-Step Procedure: While not a one-pot synthesis, this method provides a reliable route to the target molecule with good control over the reaction.
Part 3: Applications in Drug Development
The benzofuran scaffold is of great importance in medicinal chemistry due to its presence in a wide range of biologically active compounds.[7][1] Ethyl benzofuran-3-carboxylate, as a key intermediate, provides a platform for the synthesis of novel derivatives with potential therapeutic applications.
Scaffold for Bioactive Molecules
The ester functional group at the 3-position of the benzofuran ring is a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. These modifications allow for the exploration of the structure-activity relationship (SAR) of novel benzofuran-based compounds.
Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The benzofuran nucleus has been incorporated into molecules that exhibit activity against various bacterial and fungal strains.[2][3]
-
Anticancer Activity: Numerous benzofuran derivatives have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines.[8]
-
Anti-inflammatory and Analgesic Properties: The structural motif is also found in compounds with anti-inflammatory and pain-relieving properties.[2]
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Enzyme Inhibition: Certain benzofuran derivatives have been shown to act as inhibitors of various enzymes, which is a key strategy in the development of new drugs.[6]
Workflow for Derivative Synthesis and Screening:
Caption: A typical workflow for drug discovery starting from Ethyl benzofuran-3-carboxylate.
Case Study: Benzofuran Derivatives in Antibacterial Research
In one study, a series of benzofuran derivatives were synthesized starting from a substituted ethyl benzofuran-3-carboxylate.[3] The ester was first converted to a carbohydrazide, which was then reacted with various substituted aldehydes to produce a library of new benzofuran derivatives. These compounds were subsequently screened for their antibacterial activity.[3] This exemplifies the utility of Ethyl benzofuran-3-carboxylate as a starting material for generating novel compounds with potential therapeutic value.
Conclusion
Ethyl benzofuran-3-carboxylate is a valuable chemical entity for both academic research and industrial drug development. Its straightforward synthesis and the versatility of its ester functional group make it an ideal starting point for the creation of diverse molecular libraries. The inherent biological activity of the benzofuran scaffold further enhances its importance, providing a strong foundation for the design and discovery of new therapeutic agents. The methodologies and applications outlined in this guide underscore the significance of Ethyl benzofuran-3-carboxylate as a key building block in the ongoing quest for novel and effective pharmaceuticals.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved from [Link]
- Surakshitha, T., & Sreenivasa, G. M. (2016). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 6(2), 343-348.
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Ethyl benzofuran-3-carboxylate. (n.d.). Amerigo Scientific. Retrieved from [Link]
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ethyl 2-methyl-1-benzofuran-3-carboxylate - C12H12O3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved from [Link]
- Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).
- Asif, M. (2017). A review on the medicinal importance of benzofuran derivatives. Journal of Drug Discovery and Therapeutics, 5(1), 1-17.
- Henke, B. R., et al. (1998). A new series of potent, selective, and orally active non-peptide fibrinogen receptor antagonists. Journal of Medicinal Chemistry, 41(25), 5020-5030.
- Hayakawa, I., Shioya, R., Agatsuma, T., Furukawa, H., Naruto, S., & Sugano, Y. (2004). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(2), 455-458.
- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry, 33(2).
-
Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). (n.d.). ResearchGate. Retrieved from [Link]
- Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2018). Molecules, 23(10), 2537.
- Khan, I., & Zaib, S. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Molecules, 25(2), 361.
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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